6-(Trifluoromethyl)-1,2,4-benzotriazin-3-amine
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Overview
Description
6-(Trifluoromethyl)-1,2,4-benzotriazin-3-amine is a compound that features a trifluoromethyl group attached to a benzotriazine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the molecule. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural and electronic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction parameters, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1,2,4-benzotriazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
6-(Trifluoromethyl)-1,2,4-benzotriazin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)-1,2,4-benzotriazin-3-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and stability . The pathways involved often include modulation of enzyme activity or receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethylated compound used as an anti-inflammatory drug.
Sorafenib: A kinase inhibitor with a trifluoromethyl group used in cancer treatment.
Uniqueness
6-(Trifluoromethyl)-1,2,4-benzotriazin-3-amine is unique due to its specific structural arrangement and the presence of the benzotriazine ring, which imparts distinct electronic properties compared to other trifluoromethylated compounds .
Properties
CAS No. |
60882-74-8 |
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Molecular Formula |
C8H5F3N4 |
Molecular Weight |
214.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)4-1-2-5-6(3-4)13-7(12)15-14-5/h1-3H,(H2,12,13,15) |
InChI Key |
LLIPAZDHJQGQRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(N=N2)N |
Origin of Product |
United States |
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